Boc-Pip-OH

Description

The exact mass of the compound (S)-1-Boc-piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOHGMPAAWWQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350922 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-84-0 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-Pip-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

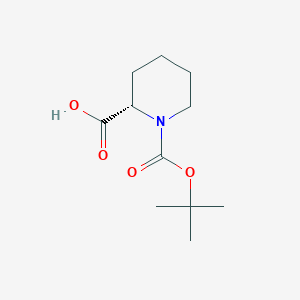

(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid, commonly abbreviated as Boc-Pip-OH, is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry.[1] As a derivative of L-pipecolic acid, the six-membered ring homolog of proline, this compound imparts unique conformational constraints on peptides and peptidomimetics.[2] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and sequential chemical transformations, making it an invaluable reagent in solid-phase peptide synthesis (SPPS), drug discovery, and the development of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carboxylic acid at the 2-position and a Boc protecting group on the nitrogen atom. The (S)-stereochemistry at the alpha-carbon is a key feature for its use in chiral synthesis.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid |

| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, N-Boc-L-pipecolinic acid |

| CAS Number | 26250-84-0 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O[3] |

| InChI | 1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1[3] |

| InChI Key | JQAOHGMPAAWWQO-QMMMGPOBSA-N[3] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder.[4] |

| Melting Point | 122-126 °C (lit.)[5] |

| Optical Activity | [α]²³/D -63.2° (c = 1 in acetic acid)[3] |

| Solubility | Insoluble in water; soluble in chloroform, methanol, and other common organic solvents for SPPS.[4] |

| Purity | Typically ≥98% |

Experimental Protocols

Synthesis of this compound from L-Pipecolic Acid

A general and widely used method for the N-Boc protection of amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-Pipecolic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or other suitable solvent systems)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution or dilute HCl

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve L-pipecolic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

To this solution, add a slight excess (1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a cold 5% citric acid solution or dilute HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Analytical Characterization

¹H and ¹³C NMR Spectroscopy: The structure and purity of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. While specific peak assignments can vary slightly based on the solvent used, representative data can be found in the literature.

High-Performance Liquid Chromatography (HPLC): The purity of this compound is typically assessed by reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[6]

-

Detection: UV at 210-220 nm.[6]

Applications in Peptide Synthesis

This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support.

Boc-SPPS Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-L-pipecolinic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-L-pipecolinic acid, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, supplemented with experimental protocols and pathway visualizations.

Core Compound Data

N-Boc-L-pipecolinic acid, a derivative of the non-proteinogenic amino acid L-pipecolinic acid, features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen. This protecting group is instrumental in peptide synthesis, allowing for the controlled, stepwise addition of amino acid residues.

| Identifier | Value |

| CAS Number | 26250-84-0[1][2] |

| Molecular Formula | C₁₁H₁₉NO₄[1] |

| Molecular Weight | 229.27 g/mol [2][3] |

| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid |

| Synonyms | Boc-L-Pipecolic acid, (S)-1-Boc-piperidine-2-carboxylic acid, Boc-Pip-OH, Boc-Homopro-OH |

Physicochemical Properties

N-Boc-L-pipecolinic acid is a white to off-white solid at room temperature. Its solubility profile is a key consideration for its use in synthesis.

| Property | Value |

| Physical State | White to off-white crystalline powder or solid.[1][4] |

| Melting Point | 122-126 °C[2] |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] Limited solubility in water.[1] |

| Optical Rotation | [α]²⁰/D -46.0 ± 1.0° (c=1 in DMF) |

Synthesis and Deprotection Protocols

The synthesis of N-Boc-L-pipecolinic acid and the subsequent deprotection of the Boc group are fundamental procedures for its application in further synthetic steps.

Experimental Protocol: Synthesis of N-Boc-L-pipecolinic Acid

This protocol describes a general method for the N-protection of L-pipecolinic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-pipecolinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) or citric acid for acidification

Procedure:

-

Dissolve L-pipecolinic acid in a 1:1 mixture of dioxane and 1N NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with a suitable acid (e.g., 1N HCl or 10% citric acid solution).

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-pipecolinic acid. The product can be further purified by recrystallization if necessary.

Experimental Protocol: N-Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-L-pipecolinic acid (or a peptide containing this residue)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA) for neutralization (in solid-phase synthesis)

Procedure for Solution-Phase Deprotection:

-

Dissolve the N-Boc-protected compound in dichloromethane.

-

Add an equal volume of trifluoroacetic acid (creating a 50% TFA/DCM solution).

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized.

Procedure for Solid-Phase Peptide Synthesis (SPPS):

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 20-50% TFA in DCM for 5-30 minutes.[5]

-

Filter the resin and repeat the TFA treatment to ensure complete deprotection.

-

Wash the resin thoroughly with DCM to remove residual acid.

-

Neutralize the resulting ammonium salt on the resin with a solution of 5-10% DIPEA in DCM before the next coupling step.[6]

Applications in Research and Drug Development

N-Boc-L-pipecolinic acid is a valuable chiral building block for the synthesis of complex molecules and peptidomimetics.

-

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to incorporate a pipecolic acid residue into a peptide chain. The pipecolic acid structure introduces a conformational constraint, which can be beneficial for modulating the biological activity and stability of peptides.

-

Drug Development: Pipecolic acid and its derivatives are found in the structure of various natural products and pharmacologically active compounds. DL-Pipecolinic acid is utilized in the synthesis of pharmaceutical intermediates for drugs with potential neuroactive and anticonvulsant properties.[]

-

Proteomics Research: As a protected form of pipecolinic acid, it serves as a useful tool in proteomics to study ion channel activity.[1]

Visualization of Relevant Biological Pathway

While N-Boc-L-pipecolinic acid is a synthetic molecule, its core structure, pipecolic acid, is a key signaling molecule in plant immunity, specifically in Systemic Acquired Resistance (SAR). The following diagram illustrates the biosynthesis and signaling pathway of pipecolic acid in plants.

References

- 1. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 2. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-N-Boc pipecolic acid | 26250-84-0 | FB18851 [biosynth.com]

- 4. CAS 98303-20-9: N-Boc-DL-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

Navigating the Solubility of Boc-Pip-OH: A Technical Guide for Researchers

An in-depth analysis of the solubility profiles of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid, key intermediates in pharmaceutical development. This guide addresses the critical gap in quantitative solubility data by providing qualitative assessments, a robust experimental protocol for precise measurement, and an overview of their synthetic applications.

Introduction: The Ambiguity of "Boc-Pip-OH" and Its Importance

The term "this compound" is commonly used to refer to two commercially significant piperidine-containing building blocks in organic synthesis and medicinal chemistry: N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid . Both molecules are integral to the development of novel therapeutics, from antipsychotics to peptide-based drugs. A thorough understanding of their solubility in various organic solvents is paramount for researchers in process development, formulation, and medicinal chemistry to ensure efficient reaction kinetics, purification, and formulation.

This technical guide aims to provide a comprehensive overview of the available solubility information for both compounds. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document will focus on qualitative solubility, a detailed experimental protocol for determining precise solubility values, and the synthetic context of these molecules in drug discovery.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound Derivatives

| Compound | CAS Number | Soluble In | Insoluble In |

| N-Boc-4-hydroxypiperidine | 109384-19-2 | Chloroform, Ethyl Acetate, Dichloromethane, Ethanol, Methanol[1][2][3][4][5] | Not specified |

| N-Boc-L-pipecolic acid | 26250-84-0 | Methanol, Dimethyl Sulfoxide (DMSO)[6] | Water[6][7] |

It is important to note that these are general observations, and the solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a robust and widely accepted method for determining the solubility of crystalline solids in organic solvents is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment

-

Solute: High-purity N-Boc-4-hydroxypiperidine or N-Boc-L-pipecolic acid

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC, UPLC-MS)

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve by injecting standard solutions of the compound of known concentrations into the HPLC and plotting the peak area against concentration.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Experimental Workflow Diagram

Role in Synthetic Chemistry and Drug Development

The solubility of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid is of practical importance due to their extensive use as intermediates in the synthesis of complex molecules.

N-Boc-4-hydroxypiperidine is a versatile building block used in the synthesis of a wide range of pharmaceuticals.[1][11] Its piperidine core is a common motif in neurologically active agents. For instance, it is a key intermediate in the synthesis of the antipsychotic drug Lurasidone and the anticancer drug Crizotinib.[1][11] The Boc protecting group allows for selective reactions at the hydroxyl group, making it a valuable tool for medicinal chemists.[12]

N-Boc-L-pipecolic acid is a non-proteinogenic amino acid that is incorporated into peptides to introduce conformational constraints.[13] This can lead to peptides with enhanced biological activity, stability, and receptor selectivity. Its use is significant in the design of peptide mimetics and other complex bioactive molecules.[6] The Boc group serves as a standard protecting group in solid-phase peptide synthesis.[14][15]

Synthetic Utility Diagram

Conclusion

While a comprehensive, quantitative understanding of the solubility of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid in a wide array of organic solvents remains an area for future investigation, this guide provides a critical foundation for researchers. The qualitative data presented, combined with a detailed and reliable experimental protocol, empowers scientists and drug development professionals to determine precise solubility values tailored to their specific needs. Understanding the solubility of these vital building blocks is a crucial step in accelerating the development of new and effective pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 4. N-BOC-4-Hydroxypiperidine CAS#: 109384-19-2 [m.chemicalbook.com]

- 5. N-Boc-4-Hydroxypiperidine Supplier China | High Purity | Specifications, Safety Data & Bulk Pricing [chemheterocycles.com]

- 6. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 7. N-Boc-L-pipecolinic acid, 98+% | Fisher Scientific [fishersci.ca]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. nbinno.com [nbinno.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Role of the Boc Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures. Its widespread adoption is a testament to its unique combination of stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc group's fundamental principles, practical applications, and detailed experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The Boc group is an acid-labile protecting group primarily used to temporarily block amine functionalities. By converting a nucleophilic and basic amine into a neutral carbamate, the Boc group prevents unwanted side reactions during subsequent synthetic transformations. This strategy is central to the concept of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others that are labile under different conditions (e.g., base-labile or removed by hydrogenolysis).[1][2][3] This principle is fundamental to the stepwise construction of complex molecules like peptides.[4]

The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The protection of an amine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism.[5] The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate and the release of tert-butanol and carbon dioxide.[5]

Deprotection is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8] The choice of deprotection conditions can be tailored to the sensitivity of the substrate.[7]

Data Presentation: A Comparative Analysis

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, and specific reagents employed. The following tables summarize key quantitative data to facilitate comparison and methods development.

Table 1: Boc Protection of Various Amines - Typical Conditions and Yields

| Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Primary Aliphatic Amines | (Boc)₂O, NaHCO₃, Dioxane/H₂O | 2 - 12 h | >95% | [9] |

| Primary Aromatic Amines | (Boc)₂O, DMAP (cat.), CH₂Cl₂ | 1 - 4 h | >90% | [5] |

| Secondary Aliphatic Amines | (Boc)₂O, NEt₃, CH₂Cl₂ | 12 - 24 h | 80 - 95% | [10] |

| Amino Acids | (Boc)₂O, NaOH, H₂O/THF | 4 - 8 h | >90% | [9] |

| Water-Mediated (Anilines) | (Boc)₂O, H₂O/Acetone | 8 - 12 min | 90 - 98% | [11] |

Table 2: Comparison of Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | 0.5 - 2 h | Highly effective, volatile (easy removal) | Corrosive, can cause side reactions with sensitive residues | [7][12] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or EtOAc | 1 - 4 h | Milder than TFA, product precipitates as HCl salt | Dioxane is a hazardous solvent | [6][13] |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | 1 - 5 h | Environmentally benign, selective | Slower reaction times | [14] |

| Oxalyl Chloride/Methanol | Oxalyl Chloride (3 eq.), MeOH, RT | 1 - 4 h | Very mild, tolerant of acid-labile groups | Generates CO gas | [15] |

Table 3: Boc vs. Fmoc in Solid-Phase Peptide Synthesis (SPPS)

| Feature | Boc Strategy | Fmoc Strategy | Reference |

| Nα-Protecting Group | tert-Butyloxycarbonyl (acid-labile) | 9-Fluorenylmethyloxycarbonyl (base-labile) | [16] |

| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF | [16] |

| Side-Chain Protection | Benzyl-based (strong acid-labile) | tert-Butyl-based (acid-labile) | [17] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic Acid (TFA) | [17] |

| Orthogonality | Graduated acid lability | Fully orthogonal | [4] |

| Advantages | Better for long or hydrophobic sequences | Milder conditions, easier automation | [17] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the Boc protecting group.

References

- 1. fiveable.me [fiveable.me]

- 2. jocpr.com [jocpr.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mcours.net [mcours.net]

- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 16. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-Pip-OH for Proteomics Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-Pip-OH

(S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, commonly known as this compound, is a synthetic amino acid derivative that has garnered significant interest in the field of proteomics and drug discovery.[1][2] It is a pipecolic acid molecule where the amine group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection strategy is fundamental to its primary application in Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[3][4] The rigid, six-membered ring structure of the pipecolic acid moiety imparts unique conformational constraints on peptides and other molecules into which it is incorporated.

Beyond its traditional role in peptide synthesis, this compound has emerged as a valuable building block in the design of advanced chemical biology tools, most notably Proteolysis Targeting Chimeras (PROTACs). In this context, the piperidine ring serves as a rigid and metabolically stable linker component, contributing to improved pharmacokinetic properties of the resulting protein degraders. This guide provides a comprehensive overview of this compound, its chemical properties, and its applications in proteomics research, with a focus on both peptide synthesis and the development of targeted protein degradation technologies.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis and for the characterization of the resulting products.

| Property | Value | References |

| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, N-Boc-L-pipecolinic acid | [1][2] |

| CAS Number | 26250-84-0 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| Molecular Weight | 229.27 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 122-126 °C | |

| Optical Activity | [α]23/D −63.2°, c = 1 in acetic acid | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |

Applications in Proteomics Research

The utility of this compound in proteomics extends from the synthesis of custom peptides to the construction of sophisticated molecules for targeted protein degradation.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-based SPPS, a method that allows for the stepwise synthesis of peptides on a solid support.[4] The Boc protecting group on the α-amine prevents unwanted side reactions during the coupling of the next amino acid in the sequence. The incorporation of a pipecolic acid residue can introduce conformational rigidity into the peptide backbone, which can be advantageous for structural studies or for mimicking specific protein secondary structures.

An important consideration for researchers working with peptides containing pipecolic acid is the "pipecolic acid effect" observed during tandem mass spectrometry (MS/MS) analysis.[5][6][7] Unlike the "proline effect," which leads to preferential fragmentation at the N-terminal side of the proline residue, the pipecolic acid effect results in dominant cleavage at the C-terminal side of the pipecolic acid residue.[5][6] This distinct fragmentation pattern is crucial for accurate peptide sequencing and data interpretation in proteomics workflows.

PROTACs and Targeted Protein Degradation

A significant and advanced application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8][9] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker plays a critical role in the efficacy of a PROTAC, and the incorporation of rigid cyclic structures like piperidine, derived from this compound, has been shown to be highly beneficial.[6][10] These rigid linkers can:

-

Enhance Ternary Complex Formation: The fixed conformation of the piperidine ring can pre-organize the PROTAC molecule, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

Improve Physicochemical Properties: The inclusion of the piperidine motif can improve the solubility, cell permeability, and metabolic stability of the PROTAC, all of which are crucial for its biological activity and drug-like properties.[6][10]

This compound and its derivatives are used as key intermediates in the synthesis of these sophisticated linkers. For example, trans-Boc-Piperidine-C-PIP-O-cyclobutane-OH is a PROTAC linker used to synthesize SMARCA2 degraders, and Boc-Pip-alkyne-Ph-COOH is a precursor for the synthesis of androgen receptor (AR) degraders like ARD-266.

Quantitative Data in Proteomics Applications

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs that incorporate piperidine-containing linkers, highlighting their high potency.

| PROTAC | Target Protein | E3 Ligase Ligand | DC₅₀ | Dmax | Cell Line | References |

| ARD-266 | Androgen Receptor (AR) | VHL | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 | [11] |

| A11 | SMARCA2 / SMARCA4 | VHL | 3.0 nM / 4.0 nM | 98% / 98% | MV-4-11 | [12] |

| GP262 | PI3Kγ / mTOR | VHL | 42.23 nM / 45.4 nM | 88.6% / 74.9% | MDA-MB-231 | [13] |

| SMD-3236 | SMARCA2 | VHL | 0.5 nM | 96% | Not Specified | [10] |

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support using Boc chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached. Swell the resin in an appropriate solvent like dichloromethane (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide. This is typically achieved by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.[4]

-

Washing: Thoroughly wash the resin with DCM and then with a neutralization buffer (e.g., 5% N,N-diisopropylethylamine (DIPEA) in DCM) to remove the TFA and neutralize the newly formed ammonium salt.

-

Coupling of this compound:

-

Activate the carboxyl group of this compound. This is typically done by pre-incubating this compound with a coupling reagent such as HBTU/HATU and a base like DIPEA in a solvent like N,N-dimethylformamide (DMF).

-

Add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the sterically hindered nature of the secondary amine in this compound, longer coupling times or a second coupling step may be necessary to ensure complete reaction.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects free primary amines. Note that the Kaiser test will be negative for the secondary amine of a newly coupled pipecolic acid residue.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups. In Boc-SPPS, this is typically done using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Representative Protocol for PROTAC Synthesis using a this compound Derived Linker

This protocol outlines a representative synthesis of a PROTAC, illustrating how a this compound derived linker can be used to connect a target protein ligand and an E3 ligase ligand. This is a generalized procedure, and specific conditions will vary depending on the exact structures of the ligands and linker.

-

Synthesis of the Linker Intermediate:

-

Start with a commercially available or synthesized derivative of this compound that has a reactive group for further modification (e.g., an ester or an alkyne).

-

Perform a series of chemical reactions to elongate the linker and introduce the necessary functional groups for attachment to the target protein and E3 ligase ligands. This may involve amide bond formation, click chemistry, or other standard organic reactions.

-

-

Coupling of the Linker to the First Ligand:

-

Couple the synthesized linker intermediate to either the target protein ligand or the E3 ligase ligand. The choice of which ligand to attach first will depend on the overall synthetic strategy.

-

This coupling reaction is often an amide bond formation, requiring an activating agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

-

-

Deprotection of the Linker:

-

If the other end of the linker is protected (e.g., with a Boc group), remove the protecting group to reveal a reactive functional group (e.g., an amine). For a Boc group, this is typically done using TFA in DCM.

-

-

Coupling of the Second Ligand:

-

Couple the deprotected linker-ligand conjugate to the second ligand (either the target protein ligand or the E3 ligase ligand).

-

This is often another amide bond formation reaction.

-

-

Final Deprotection (if necessary):

-

If there are any remaining protecting groups on the final PROTAC molecule, remove them using appropriate deprotection conditions.

-

-

Purification:

-

Purify the crude PROTAC using column chromatography or preparative RP-HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final PROTAC molecule using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Conclusion

This compound is a versatile and valuable reagent in modern proteomics research. Its traditional application in solid-phase peptide synthesis allows for the introduction of conformational constraints into peptides, while its more recent use as a building block for PROTAC linkers has positioned it at the forefront of targeted protein degradation technology. The rigid piperidine scaffold imparts favorable physicochemical properties to PROTACs, leading to highly potent and effective protein degraders. A thorough understanding of the chemistry of this compound, along with optimized synthetic protocols, is crucial for researchers and drug developers seeking to leverage its unique properties in their work. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is only set to grow.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Discovery and Synthesis of Boc-Pip-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-piperidine-carboxylic acid, commonly abbreviated as Boc-Pip-OH, represents a critical class of protected heterocyclic amino acids. These compounds are indispensable building blocks in modern medicinal chemistry and peptide science. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the amine less reactive, allowing for selective transformations at other positions of the molecule. This strategic protection is fundamental in the multi-step synthesis of complex pharmaceutical agents and peptidomimetics. This guide provides an in-depth overview of the discovery context and detailed synthetic methodologies for key isomers of this compound.

The piperidine ring is a prevalent scaffold in numerous biologically active molecules, contributing to desirable pharmacokinetic properties. The ability to incorporate this motif with controlled stereochemistry and functionality is paramount in drug discovery. This compound serves as a versatile intermediate, with the 2-carboxylic acid and 4-carboxylic acid isomers being of particular importance.

Discovery and Significance

The development of this compound is intrinsically linked to the evolution of solid-phase peptide synthesis (SPPS) and the broader field of protecting group chemistry. While not a singular "discovery" event, its widespread adoption stems from the need for robust, orthogonally protected amino acid analogues for the construction of novel peptides and small molecule therapeutics. The Boc group, popularized by its acid-labile nature, provided a reliable means to temporarily mask the secondary amine of the piperidine ring, enabling its use in complex synthetic sequences.[1]

The significance of this compound lies in its utility as a constrained amino acid analogue. Incorporation of the piperidine scaffold into peptides can induce specific conformations, enhance metabolic stability, and improve receptor binding affinity. These attributes have made this compound and its derivatives valuable components in the design of drugs targeting a wide range of diseases. For instance, piperidine-4-carboxylic acid is a crucial intermediate in the synthesis of tranquilizers and antiarrhythmic drugs.[2]

Synthesis of N-Boc-Piperidine-4-carboxylic Acid

The most common route to N-Boc-piperidine-4-carboxylic acid involves the direct N-Boc protection of piperidine-4-carboxylic acid (isonipecotic acid).

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Boc-piperidine-4-carboxylic acid.

Experimental Protocols

Method 1: Using Sodium Hydroxide in Dioxane

This method employs a straightforward Boc protection of isonipecotic acid.

-

Reaction:

-

Dissolve piperidine-4-carboxylic acid (1 equivalent) in a mixture of dioxane and 1M sodium hydroxide solution.[3]

-

Add di-tert-butyl dicarbonate (1 equivalent) to the rapidly stirred solution.[3]

-

Stir the reaction mixture for 18 hours at room temperature.[3]

-

Evaporate the volatile components.[3]

-

Acidify the aqueous residue with 1M hydrochloric acid and extract with methylene chloride.[3]

-

Evaporate the organic phase to yield N-Boc-piperidine-4-carboxylic acid as a white solid.[3]

-

Method 2: Using Sodium Carbonate/Bicarbonate Buffer

This protocol utilizes a buffer solution to maintain the optimal pH for the reaction.

-

Reaction:

-

In a three-necked flask, suspend 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[2]

-

Dropwise, add di-tert-butyl dicarbonate while stirring.[2]

-

Allow the reaction to proceed at 30°C for 22 hours.[2]

-

Extract the mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[2]

-

Adjust the pH of the aqueous phase to 2-3 with 3 mol/L hydrochloric acid.[2]

-

Extract the product with ethyl acetate.[2]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[2]

-

Quantitative Data

| Parameter | Method 1 | Method 2 |

| Starting Material | Piperidine-4-carboxylic acid | 4-Piperidinecarboxylic acid |

| Key Reagents | Di-tert-butyl dicarbonate, NaOH, Dioxane | Di-tert-butyl dicarbonate, Na2CO3/NaHCO3 buffer |

| Reaction Time | 18 hours | 22 hours |

| Yield | 85%[3] | Not explicitly stated |

| Product Purity | White solid[3] | Not explicitly stated |

Synthesis of (S)-1-Boc-piperidine-2-carboxylic Acid (N-Boc-L-pipecolinic acid)

The synthesis of the chiral (S)-1-Boc-piperidine-2-carboxylic acid, also known as N-Boc-L-pipecolinic acid, is crucial for applications in asymmetric synthesis and chiral drug development.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Boc-L-pipecolinic acid.

While specific, detailed experimental protocols for the synthesis of (S)-1-Boc-piperidine-2-carboxylic acid were not found in the initial search, the general principle of N-Boc protection is analogous to that of the 4-carboxylic acid isomer. The starting material, L-pipecolinic acid, is commercially available. The reaction would typically involve the treatment of L-pipecolinic acid with di-tert-butyl dicarbonate in the presence of a suitable base and solvent system.

Physicochemical Properties of this compound Isomers

| Property | (S)-1-Boc-piperidine-2-carboxylic acid | N-Boc-piperidine-4-carboxylic acid |

| CAS Number | 26250-84-0[4] | 84358-13-4[3] |

| Molecular Formula | C11H19NO4[4] | C11H19NO4[3] |

| Molecular Weight | 229.27[4] | 229.27[3] |

| Melting Point | 122-126 °C[5] | 148-153 °C[3] |

| Appearance | White crystalline powder | White crystalline powder[3] |

| Purity | ≥98%[4] | Not explicitly stated |

| Optical Activity | [α]23/D −63.2°, c = 1 in acetic acid[5] | Not applicable |

Applications in Drug Discovery and Development

This compound is a versatile building block with broad applications. Its incorporation into molecules can lead to improved pharmacological profiles.

Logical Relationship of this compound in Synthesis

Caption: Role of this compound as a precursor in synthetic chemistry.

The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.[1] This orthogonality is a cornerstone of its utility in complex synthesis.

Conclusion

This compound is a fundamentally important class of molecules in the toolkit of medicinal and peptide chemists. The synthetic routes to key isomers, such as N-Boc-piperidine-4-carboxylic acid and (S)-1-Boc-piperidine-2-carboxylic acid, are well-established and rely on the robust and efficient N-Boc protection of the corresponding piperidine carboxylic acids. The commercial availability and versatile reactivity of these building blocks will continue to fuel their use in the discovery and development of novel therapeutics. The detailed protocols and data presented in this guide offer a valuable resource for researchers engaged in this exciting field.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-Pip-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-Pip-OH, a key building block in modern medicinal chemistry and peptide synthesis. Given that "this compound" can refer to several isomers, this document will focus on the two most common and commercially significant variants: N-Boc-piperidine-4-carboxylic acid and (S)-N-Boc-piperidine-2-carboxylic acid (N-Boc-L-pipecolinic acid) . These compounds are widely utilized as constrained amino acid surrogates and scaffolds in the design of novel therapeutics.

Core Physical and Chemical Properties

The fundamental properties of these isomers are summarized below. These values are critical for designing synthetic routes, purification protocols, and for understanding the compounds' behavior in various chemical environments.

N-Boc-piperidine-4-carboxylic acid

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid | [1] |

| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid, Boc-Inp-OH | [1] |

| CAS Number | 84358-13-4 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| Molecular Weight | 229.27 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 148-153 °C | [2] |

| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water | [3] |

| pKa | 4.56 ± 0.20 (Predicted) | [2][3] |

(S)-N-Boc-piperidine-2-carboxylic acid

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | [4] |

| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, N-Boc-L-pipecolinic acid, Boc-L-Pip-OH | [5][6] |

| CAS Number | 26250-84-0 | [4][6][7] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][6][7] |

| Molecular Weight | 229.27 g/mol | [6][7] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 122-126 °C | [6][7] |

| Boiling Point | 353.2 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [7] |

| Solubility | Insoluble in water; Soluble in methanol, chloroform. | [7][8][9] |

| pKa | 4.03 ± 0.20 (Predicted) | [9] |

| Specific Optical Rotation | [α]²³/D −63.2°, c = 1 in acetic acid | [6] |

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the verification of the chemical structure and purity of this compound isomers.

NMR Spectroscopy

N-Boc-piperidine-4-carboxylic acid

-

¹H NMR (CDCl₃): δ 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H).

** (S)-N-Boc-piperidine-2-carboxylic acid**

-

¹H NMR (400 MHz, DMSO): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound isomers is characterized by the following key absorptions:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.[11]

-

C-H Stretch (Alkanes): Absorptions in the 3000-2850 cm⁻¹ range.[11]

-

C=O Stretch (Carbonyls): A strong, sharp peak between 1760-1690 cm⁻¹. This is often a dual peak representing the urethane and carboxylic acid carbonyls.[11]

-

C-O Stretch: Strong absorptions in the 1320-1000 cm⁻¹ region.[11]

Applications in Research and Drug Development

This compound derivatives are not directly involved in biological signaling pathways. Instead, they serve as crucial building blocks for synthesizing structurally complex and biologically active molecules.

-

Peptide Synthesis: As protected amino acids, they are used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptides.[6] The piperidine ring acts as a rigid scaffold, which can enhance biological activity, improve metabolic stability, and increase receptor selectivity. The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of one of the major strategies in SPPS, typically removed under acidic conditions (e.g., with trifluoroacetic acid).

-

Medicinal Chemistry: These compounds are versatile intermediates for the synthesis of a wide range of small molecule therapeutics.[12] The piperidine scaffold is a common motif in many approved drugs.

-

Scaffold Design: The rigid chair conformation of the piperidine ring is utilized to design novel molecular scaffolds for targeting various biological systems.[12]

Experimental Protocols: Synthesis

The following protocols describe common laboratory methods for the synthesis of N-Boc-piperidine-4-carboxylic acid.

Synthesis from 4-Piperidinecarboxylic Acid (Isonipecotic Acid)

This method involves the protection of the secondary amine of isonipecotic acid using di-tert-butyl dicarbonate (Boc₂O).

Workflow Diagram:

Caption: Synthesis of N-Boc-piperidine-4-carboxylic acid from isonipecotic acid.

Detailed Protocol:

-

In a three-necked flask equipped with a stirrer, suspend 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.

-

Slowly add di-tert-butyl dicarbonate dropwise to the suspension.

-

Allow the reaction mixture to warm to 30°C and stir for 22 hours.

-

After the reaction, extract the mixture with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous layer to 2-3 using a 3 mol/L hydrochloric acid solution.

-

Extract the product into ethyl acetate (repeated 4 times).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to yield the final product, N-Boc-piperidine-4-carboxylic acid.

Saponification of Methyl Ester Precursor

This method involves the hydrolysis of the methyl ester of N-Boc-piperidine-4-carboxylic acid using a strong base like lithium hydroxide (LiOH).

Workflow Diagram:

Caption: Synthesis of N-Boc-piperidine-4-carboxylic acid via saponification.

Detailed Protocol:

-

Dissolve methyl 1-Boc-4-piperidinecarboxylate in a solvent mixture of THF, methanol, and water.

-

Add lithium hydroxide (LiOH) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for completion (e.g., by TLC).

-

Remove the organic solvents (THF and methanol) under reduced pressure.

-

Acidify the remaining aqueous residue to a pH of 2 with a 2N HCl solution, which will precipitate the product.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.

Safety and Handling

Both isomers of this compound are classified as irritants. Standard laboratory safety precautions should be observed when handling these compounds.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (type N95 or equivalent) are recommended.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.

References

- 1. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [amp.chemicalbook.com]

- 3. N-Boc-Piperidine-4-Carboxylic Acid [chembk.com]

- 4. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound 98 26250-84-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 9. (S)-1-Boc-piperidine-2-carboxylic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling and Application of Boc-Pip-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-4-hydroxypiperidine (Boc-Pip-OH), a key building block in the synthesis of neurologically active agents and other pharmaceutical compounds.[1] This document outlines the critical safety information, handling protocols, and relevant experimental applications to ensure its safe and effective use in a laboratory setting.

Compound Identification and Properties

This compound, also known as N-(tert-Butoxycarbonyl)-4-hydroxypiperidine, is a 4-hydroxypiperidine derivative protected with a tert-butoxycarbonyl (Boc) group.[2][3] This protecting group strategy is common in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109384-19-2 | [2][3] |

| Molecular Formula | C10H19NO3 | [3] |

| Molecular Weight | 201.26 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 61-65 °C | [5] |

| Boiling Point | 292.3±33.0 °C (Predicted) | [5] |

| Density | ~1.08 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [4] |

| Stability | Stable under normal conditions. Sensitive to strong acids and bases. | [4] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2] It is crucial to understand and mitigate these risks in a laboratory environment.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The signal word for this compound is "Warning".[2]

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is necessary when handling this compound.

Caption: Required PPE for handling this compound.

Engineering Controls

To minimize exposure, work should be conducted in a well-ventilated area.[2][6] Local exhaust ventilation should be used where solids are handled as powders to control airborne levels.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Handling Procedures

-

Do not breathe dust.[2]

-

Wash hands thoroughly after handling.[2]

-

When handling, do not eat, drink, or smoke.[7]

Storage Conditions

-

Keep the container tightly closed to prevent moisture absorption and degradation.[2][4]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4][6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Caption: First aid measures for this compound exposure.

For spills, avoid dust formation.[2] Sweep up the material and place it into a suitable, labeled container for disposal.[2][6] Do not allow the product to enter drains.[6]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[2]

Experimental Protocols and Applications

This compound is a versatile building block in organic synthesis. A common application is its use in the Mitsunobu reaction to synthesize N-heterocyclic alkyl ethers. The following provides a generalized protocol for such a reaction.

It is imperative to adapt this protocol to the specific requirements of the substrate and to conduct a thorough risk assessment before commencing any new experimental work.

General Protocol for Mitsunobu Reaction using this compound

This protocol outlines the key steps for the etherification of a generic alcohol (ROH) with this compound under Mitsunobu conditions.

Materials:

-

This compound

-

Alcohol (ROH)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve this compound, the desired alcohol (ROH), and triphenylphosphine in an appropriate volume of anhydrous solvent in a flame-dried flask.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often accompanied by a color change.

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are combined, washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography to yield the desired N-Boc protected ether.

Caption: Workflow for a Mitsunobu reaction.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to be fully aware of the hazards and to use this chemical in a safe manner. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. N-Boc-4-Hydroxypiperidine Supplier China | High Purity | Specifications, Safety Data & Bulk Pricing [chemheterocycles.com]

- 5. 1-boc-4-hydroxypiperidine [chembk.com]

- 6. peptide.com [peptide.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. N-BOC-4-Hydroxypiperidine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. A foundational technique in peptide synthesis, Boc-SPPS remains a robust and relevant strategy, particularly for certain peptide sequences and applications.[1] This document outlines the core chemistry, detailed experimental protocols, and critical considerations for the successful synthesis of peptides using this methodology.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, allowing for the use of excess reagents to drive reactions to completion.[1][2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a key approach in SPPS.[1] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] The permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid, such as hazardous anhydrous hydrogen fluoride (HF), for removal.[1][3][4] This difference in acid lability, often referred to as "graduated acid lability," is the cornerstone of the Boc-SPPS strategy.[1][5] The synthesis proceeds in a cyclical manner, with each cycle consisting of deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[1][3]

The Boc-SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process. Each cycle extends the peptide chain by one amino acid.[1]

The selection of appropriate side-chain protecting groups is critical for the success of Boc-SPPS. These "permanent" protecting groups must be stable to the repetitive TFA treatments used for Nα-Boc group removal but cleavable during the final strong acid treatment.

| Amino Acid | Side-Chain Protecting Group (Typical) | Deprotection Condition |

| Aspartic Acid | Benzyl ester (OBzl) | HF |

| Glutamic Acid | Benzyl ester (OBzl) | HF |

| Serine | Benzyl ether (Bzl) | HF |

| Threonine | Benzyl ether (Bzl) | HF |

| Tyrosine | 2,6-Dichlorobenzyl (DCB) or Benzyl (Bzl) | HF |

| Cysteine | 4-Methylbenzyl (Meb) | HF |

| Lysine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |

| Arginine | Tosyl (Tos) | HF |

| Histidine | Dinitrophenyl (Dnp) or Tosyl (Tos) | Thiophenol then HF |

| Tryptophan | Formyl (For) | Piperidine then HF |

Table 1: Key Protecting Groups in Boc-SPPS and Their Deprotection Conditions.

Detailed Experimental Protocols

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes the esterification of the C-terminal amino acid to the most common resin used in Boc-SPPS, the Merrifield resin.[6]

-

Resin Swelling: Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF) for 1-2 hours.

-

Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.[1]

-

Esterification: Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.[1]

-

Washing: Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (DCM).[1]

-

Drying: Dry the resin under vacuum.[1]

Protocol 2: The Synthesis Cycle (Deprotection, Neutralization, Coupling)

The following steps are repeated for each amino acid to be added to the peptide chain.[1]

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[1]

-

Swell the peptide-resin in DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

-

Agitate for 5 minutes (pre-wash).[6]

-

Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-30 minutes.[6]

-

Filter and wash the peptide-resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[6]

The deprotection step leaves the terminal α-amino group as a non-nucleophilic trifluoroacetate salt, which must be converted to the free amine for the subsequent coupling reaction.[7]

-

Wash the peptide-resin with DCM (3x).[7]

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]

-

Agitate for 5-10 minutes at room temperature.[1]

-

Filter the resin and wash thoroughly with DCM (3x).[1]

In situ neutralization, where the neutralization and coupling steps are performed concurrently, can also be employed to improve coupling yields, especially in cases of peptide aggregation.[3]

The activated Boc-amino acid is coupled to the N-terminus of the peptide chain.

-

Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent in DMF or DCM. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. More efficient uronium/phosphonium salt reagents like HBTU or HATU are also widely used.[8][9]

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitation: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test.

-

Washing: Wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC | Cost-effective; requires an additive (e.g., HOBt) to reduce racemization. |

| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | More efficient and faster than carbodiimides, especially for difficult couplings.[8] |

Table 2: Common Coupling Reagents in Boc-SPPS.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups.[1][4] This is a hazardous procedure that requires specialized equipment.[1][4]

Protocol 3: Standard HF Cleavage

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.[1][4]

-

Scavengers: Add a scavenger, such as anisole (typically 10% v/v), to trap the reactive carbocations generated during cleavage and prevent side reactions.[1][4]

-

Cooling: Cool the reaction vessel to -5 to 0°C.[1]

-

HF Condensation: Condense anhydrous HF into the reaction vessel.[1]

-

Reaction: Stir the mixture at 0°C for 1-2 hours.[1]

-

HF Evaporation: Evaporate the HF under a vacuum.[1]

-

Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

-

Isolation: Filter and dry the crude peptide.[1]

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

| Parameter | Condition |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |

| Scavenger | Anisole (5-10% v/v), thioanisole, cresol |

| Temperature | 0°C |

| Reaction Time | 1-2 hours |

| Apparatus | Specialized HF-resistant apparatus |

Table 3: Typical Conditions for Standard HF Cleavage. [1]

Common Side Reactions and Mitigation

Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.

-

Alkylation of Sensitive Residues: During TFA deprotection, the generated tert-butyl cations can alkylate nucleophilic side chains, particularly Trp and Met.[3][10] This can be minimized by adding scavengers like dithiothreitol (DTT) or thioanisole to the TFA solution.[10]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[6][11] Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[11]

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize under the acidic deprotection conditions to form pyroglutamate.[12]

-

Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[6][11] It is more prevalent when proline is one of the first two residues.[11] In Boc-SPPS, in situ neutralization protocols can help suppress this side reaction.[11]

-

Side Reactions During HF Cleavage: The strong acidic conditions of HF cleavage can lead to side reactions such as the formation of an acylium ion from glutamic acid, which can then cyclize or react with scavengers.[11][12]

Conclusion

Boc-SPPS is a powerful and well-established method for the chemical synthesis of peptides. While Fmoc chemistry has become more prevalent due to its milder conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides.[1][13][14] A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and awareness of potential side reactions are essential for the successful application of this robust synthetic methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csbio.com [csbio.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Pipecolic Acid using Boc-Pip-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pipecolic acid (Pip), a cyclic imino acid, is a homolog of proline that introduces significant conformational constraints into peptide backbones. Its incorporation can enhance proteolytic stability, modulate receptor affinity, and induce specific secondary structures such as turns and helices. In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) protected derivative, Boc-L-Pipecolic acid (Boc-Pip-OH), is a key building block for introducing this residue.[1] This document provides a detailed protocol for using this compound within the Boc/Benzyl (Bzl) protection strategy, addressing the unique challenges associated with coupling sterically hindered amino acids.